molecular formula C17H17N3OS2 B2399600 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide CAS No. 2097912-18-8

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide

Cat. No. B2399600
CAS RN: 2097912-18-8
M. Wt: 343.46
InChI Key: LYLAEPUGOKACIA-UHFFFAOYSA-N
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Description

The compound “N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide” is a complex organic molecule that contains several interesting structural components, including a thiophene ring, a pyrrolidine ring, and a benzothiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings. The pyrrolidine ring is a five-membered ring with one nitrogen atom . Thiophene is a five-membered ring with one sulfur atom . Benzothiazole is a fused ring system that contains a benzene ring attached to a thiazole ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific substituents present on the rings. For example, the thiophene ring is known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling reactions .

Scientific Research Applications

Synthesis and Derivatives

The compound has been utilized as a key intermediate or structural motif in the synthesis of various heterocyclic compounds. For example, it serves as a foundation for the creation of new tetrahydropyrimidine-2-thione derivatives and their subsequent transformation into complex structures such as thiazolo[3,2-a]pyrimidines and benzothiazepines, showcasing its versatility in organic synthesis (A. Fadda et al., 2013).

Potential in Drug Development

The structure has also been explored in the development of pharmacologically active molecules. For example, derivatives have been studied for their potential as antiallergic agents, demonstrating significant activity in animal models which indicates its relevance in medicinal chemistry research (Y. Honma et al., 1983).

Radiosynthesis for PET Tracers

In the field of radiopharmaceuticals, derivatives of the compound have been radiosynthesized for potential use as PET tracers, aiming to target specific receptors in the brain. Although these efforts have shown challenges in brain uptake, they highlight the chemical's utility in developing diagnostic tools (Fei Liu et al., 2012).

Antimicrobial and Antioxidant Activity

Further studies have investigated its derivatives for antimicrobial and antioxidant activities, suggesting its potential as a lead compound for developing new therapeutic agents. Some synthesized derivatives have shown potent activity against various bacterial strains, including M. tuberculosis, and also exhibited antioxidant properties, which could be beneficial in treating or preventing oxidative stress-related diseases (Yahya Nural et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, some compounds containing a pyrrolidine ring are known to inhibit tubulin polymerization .

Future Directions

The future research directions could involve further studying the biological activity of this compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c21-17(13-1-2-15-16(7-13)23-11-18-15)19-14-3-5-20(9-14)8-12-4-6-22-10-12/h1-2,4,6-7,10-11,14H,3,5,8-9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLAEPUGOKACIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=C(C=C2)N=CS3)CC4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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